VU 0650991

Vue d'ensemble

Description

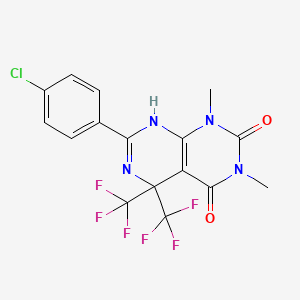

VU 0650991 est un antagoniste non compétitif du récepteur du peptide-1 de type glucagon. Il est connu pour sa biodisponibilité orale et sa capacité à pénétrer le cerveau. Le nom chimique de this compound est 7-(4-chlorophényl)-5,8-dihydro-1,3-diméthyl-5,5-bis(trifluorométhyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de VU 0650991 implique plusieurs étapes, en partant de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de bases fortes et de températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour améliorer l'efficacité de la réaction et la possibilité de mise à l'échelle. De plus, des étapes de purification telles que la recristallisation ou la chromatographie seraient utilisées pour garantir que le produit final réponde aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

VU 0650991 peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur du peptide-1 de type glucagon et son rôle dans divers processus biologiques.

Biologie : Employé dans la recherche pour comprendre les voies de signalisation et les effets physiologiques médiés par le récepteur du peptide-1 de type glucagon.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans des conditions telles que le diabète et l'obésité, où la modulation du récepteur du peptide-1 de type glucagon est bénéfique.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur du peptide-1 de type glucagon.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur du peptide-1 de type glucagon et en agissant comme un antagoniste non compétitif. Cela signifie qu'il se lie à un site sur le récepteur distinct du site actif, empêchant le récepteur d'être activé par son ligand naturel. Cette inhibition conduit à une diminution de la sécrétion d'insuline et à une augmentation du taux de glucose sanguin .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

VU 0650991 has the following chemical characteristics:

- IUPAC Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Molecular Weight : 440.73 g/mol

- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) with gentle warming

- Selectivity : Displays over 40-fold selectivity for GLP-1R compared to glucagon receptors .

The compound exhibits an IC50 value ranging from 0.65 to 0.69 μM, indicating its potency as a receptor antagonist . Its mechanism involves blocking the receptor's activity, which can lead to decreased insulin secretion and increased blood glucose levels in vivo .

Diabetes and Metabolic Disorders

This compound is primarily studied for its role in diabetes management. By antagonizing GLP-1R, it provides insights into the physiological roles of GLP-1 in insulin secretion and glucose homeostasis. Research indicates that this compound can inhibit the action of GLP-1 agonists like Exendin-4, which are known to potentiate insulin secretion from pancreatic islets .

Central Nervous System Studies

The compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the central effects of GLP-1 signaling. Its brain penetrance allows researchers to explore potential neuroprotective roles of GLP-1R antagonism in conditions such as neurodegenerative diseases .

Cancer Research

Emerging studies suggest that GLP-1R antagonism may influence cancer cell metabolism and proliferation. Although direct applications of this compound in oncology are still under investigation, its role in metabolic regulation could provide insights into cancer cachexia or metabolic syndromes associated with cancer .

Case Study 1: Insulin Secretion Inhibition

A study conducted by Nance et al. (2017) explored the effects of this compound on insulin secretion in primary mouse pancreatic islets. The results showed that treatment with this compound significantly inhibited insulin release when stimulated by GLP-1 agonists, confirming its antagonistic properties .

Case Study 2: Neuroprotective Effects

Research published in Frontiers in Pharmacology examined how this compound affects neuronal survival under stress conditions. The findings indicated that GLP-1R antagonism could modulate neuroinflammatory responses and enhance neuronal resilience against excitotoxicity, suggesting potential therapeutic avenues for neurodegenerative diseases .

Table 1: Solubility Data for this compound

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | 44.07 | 100 |

| Ethanol | - | 10 |

| Parameter | Value |

|---|---|

| IC50 | 0.65 - 0.69 μM |

| Selectivity | >40-fold for GLP-1R |

| Effects on Insulin Secretion | Inhibitory |

| Effects on Blood Glucose Levels | Increasing |

Mécanisme D'action

VU 0650991 exerts its effects by binding to the glucagon-like peptide-1 receptor and acting as a non-competitive antagonist. This means that it binds to a site on the receptor distinct from the active site, preventing the receptor from being activated by its natural ligand. This inhibition leads to a decrease in insulin secretion and an increase in blood glucose levels .

Comparaison Avec Des Composés Similaires

Composés similaires

Exendine-4 : Un autre antagoniste du récepteur du peptide-1 de type glucagon, mais avec un mécanisme d'action différent.

Liraglutide : Un agoniste du récepteur du peptide-1 de type glucagon utilisé dans le traitement du diabète et de l'obésité.

Dulaglutide : Un autre agoniste du récepteur du peptide-1 de type glucagon avec des applications thérapeutiques similaires.

Unicité

VU 0650991 est unique dans son antagonisme non compétitif du récepteur du peptide-1 de type glucagon, ce qui le distingue des autres composés qui agissent comme des antagonistes ou des agonistes compétitifs. Sa capacité à pénétrer le cerveau et sa biodisponibilité orale renforcent encore son potentiel en tant qu'outil de recherche et agent thérapeutique .

Activité Biologique

VU 0650991 is a novel compound characterized as a noncompetitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential applications in metabolic disorders, particularly diabetes, due to its unique pharmacological profile and ability to penetrate the central nervous system (CNS).

- Chemical Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Molecular Weight : 440.73 g/mol

- CAS Number : 488097-06-9

- Purity : ≥98% (HPLC)

- Solubility : Soluble in DMSO (max concentration 100 mM)

This compound functions primarily as a noncompetitive antagonist of the GLP-1 receptor. It exhibits an IC50 value of approximately 0.65 - 0.69 μM , indicating its potency in inhibiting GLP-1 receptor activity. Importantly, it shows over 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors , which is crucial for minimizing off-target effects during therapeutic applications .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively blocks the action of Exendin-4, a potent GLP-1 receptor agonist, in stimulating insulin secretion from primary mouse pancreatic islets. This antagonistic effect leads to decreased insulin levels and increased blood glucose levels when tested in various cellular models .

In Vivo Studies

In vivo assessments reveal that this compound is both orally bioavailable and capable of penetrating the brain. Animal studies indicate that administration of this compound results in a significant reduction in blood insulin levels while concomitantly elevating blood glucose concentrations. This suggests that this compound may play a role in modulating glucose homeostasis and could be beneficial in conditions characterized by insulin resistance or hyperinsulinemia .

Case Study Overview

A notable study by Nance et al. (2017) explored the development of a series of orally bioavailable GLP-1R noncompetitive antagonists, including this compound. The study highlighted the compound's CNS penetrance and its potential therapeutic implications for treating metabolic disorders. The findings underscored the importance of targeting GLP-1 receptors with antagonists to modulate insulin secretion and glucose metabolism effectively .

Summary of Research Findings

| Study Reference | Focus | Key Findings |

|---|---|---|

| Nance et al., 2017 | Development of GLP-1R antagonists | This compound shows effective CNS penetration and noncompetitive antagonism at GLP-1 receptors |

| In Vitro Studies | Insulin secretion modulation | Blocks Exendin-4 induced insulin secretion from mouse pancreatic islets |

| In Vivo Studies | Glucose homeostasis | Decreases blood insulin and increases blood glucose levels |

Propriétés

IUPAC Name |

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEIZMHODFOWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.